2-(Benzylthio)isoindoline-1,3-dione

説明

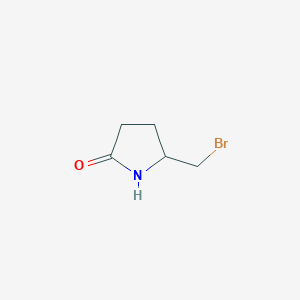

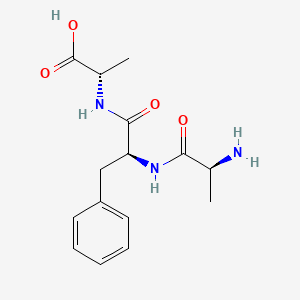

2-(Benzylthio)isoindoline-1,3-dione, also known as BITID, is a nitrogen-containing organic molecule that belongs to the isoindolinone family. It is recognized as one of the most talented skeletons due to its wide range of construction types and wide biological activities .

Synthesis Analysis

Isoindolines and dioxoisoindolines have been synthesized using simple heating and relatively quick solventless reactions . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .Molecular Structure Analysis

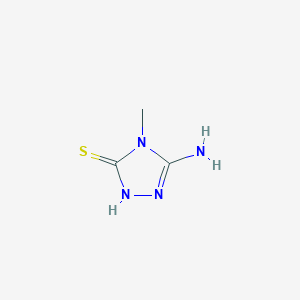

The common structure of isoindoline-1,3-dione (phthalimide) derivatives is –CO–N– ®–CO–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo .Chemical Reactions Analysis

Isoindolines and dioxoisoindolines have been synthesized using simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .科学的研究の応用

Pharmaceutical Synthesis

2-(Benzylthio)isoindoline-1,3-dione: serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural framework is conducive to modifications that can lead to the development of new therapeutic agents. The compound’s reactivity allows for the introduction of additional pharmacophores, enhancing its potential for drug discovery .

Herbicide Development

The herbicidal properties of isoindoline-1,3-dione derivatives make them candidates for developing new herbicides. Research into the synthesis and reactivity of these compounds could lead to more effective and environmentally sustainable weed control solutions in agriculture .

Colorants and Dyes

Isoindoline derivatives are known for their vibrant hues and are used in the production of colorants and dyes2-(Benzylthio)isoindoline-1,3-dione can be utilized to create a variety of colors for industrial applications, including textiles and inks .

Polymer Additives

In the field of polymer chemistry, 2-(Benzylthio)isoindoline-1,3-dione can be incorporated into polymers to enhance their properties. It can act as a stabilizer, UV absorber, or flame retardant, contributing to the durability and safety of polymer materials .

Organic Synthesis

This compound is a versatile building block in organic synthesis. It can undergo various chemical transformations, enabling the construction of complex molecular architectures. Its applications in organic synthesis are vast, ranging from small molecules to large biomolecules .

Photochromic Materials

2-(Benzylthio)isoindoline-1,3-dione: derivatives exhibit photochromic behavior, changing color upon exposure to light. This property is valuable in the development of smart materials, such as those used in sunglasses, optical data storage, and light-responsive coatings .

作用機序

Target of Action

The primary target of 2-(Benzylthio)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, regulating a wide array of biological functions including motor activity, cognition, and reward .

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

These include the regulation of motor control and cognitive functions . The compound’s interaction with the dopamine receptor D2 could potentially influence these pathways, leading to downstream effects.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which 2-(benzylthio)isoindoline-1,3-dione belongs, have good affinities and some pharmacokinetic parameters

Result of Action

One study suggests that isoindolines tested have the best properties as ligands of the dopamine receptor d2 . In an in vivo Parkinsonism mouse model, one of the isoindolines reverted Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

将来の方向性

特性

IUPAC Name |

2-benzylsulfanylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)15(18)16(14)19-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAUPDRAKPXFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399488 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)isoindoline-1,3-dione | |

CAS RN |

14204-26-3 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)